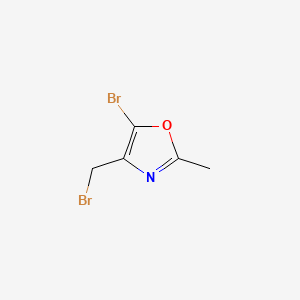
5-Bromo-4-(bromomethyl)-2-methyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(bromomethyl)-2-methyloxazole is a brominated heterocyclic compound with the molecular formula C5H5Br2NO It is characterized by the presence of a bromomethyl group and a bromine atom attached to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(bromomethyl)-2-methyloxazole typically involves the bromination of 2-methyloxazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-(bromomethyl)-2-methyloxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated oxazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives of oxazole.
Oxidation: Formation of oxazole derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of partially or fully de-brominated oxazole derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-4-(bromomethyl)-2-methyloxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(bromomethyl)-2-methyloxazole involves its interaction with nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-4-(chloromethyl)-2-methyloxazole
- 5-Bromo-4-(iodomethyl)-2-methyloxazole
- 4-(Bromomethyl)-2-methyloxazole
Uniqueness
5-Bromo-4-(bromomethyl)-2-methyloxazole is unique due to the presence of two bromine atoms, which confer distinct reactivity patterns compared to its analogs. The dual bromination allows for selective functionalization and the formation of diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C5H5Br2NO |
|---|---|
Peso molecular |
254.91 g/mol |
Nombre IUPAC |
5-bromo-4-(bromomethyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C5H5Br2NO/c1-3-8-4(2-6)5(7)9-3/h2H2,1H3 |
Clave InChI |
DCEQHMFAIQPUAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(O1)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-7-fluoro-3-iodo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B13929298.png)





![4-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B13929333.png)
![[2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine](/img/structure/B13929334.png)
![2-[4-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]oxyphenyl]acetic acid](/img/structure/B13929335.png)


![5-(Cyclopentylmethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13929343.png)


